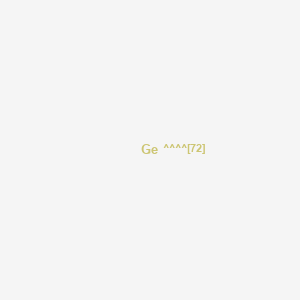

Germanium, isotope of mass 72

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Germanium, isotope of mass 72, is a stable isotope of the element germanium. Germanium is a metalloid with the atomic number 32 and is part of group 14 in the periodic table. It has five naturally occurring isotopes, with germanium-72 being one of them. This isotope has an atomic mass of 71.9220758 u and consists of 32 protons and 40 neutrons . Germanium-72 is notable for its applications in various scientific fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Germanium-72 can be prepared through the separation of germanium isotopes using gas centrifugation. The process involves the use of germanium tetrafluoride as the working gas. The isotopically enriched germanium tetrafluoride is then hydrolyzed to produce germanium dioxide, which is subsequently reduced with hydrogen to obtain elemental germanium . Another method involves the pyrolysis of isotopically enriched monogermane in a flow reactor at temperatures between 420°C and 450°C .

Industrial Production Methods: The industrial production of germanium-72 involves the use of gas centrifugation for isotope separation. This method ensures high isotopic purity and chemical purity of the germanium produced. The hydride method, which uses monogermane as a starting volatile substance, is also employed to produce high-purity germanium isotopes .

Chemical Reactions Analysis

Types of Reactions: Germanium-72 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. At a temperature of 250°C, germanium slowly oxidizes to form germanium dioxide (GeO2). It dissolves slowly in concentrated sulfuric acid and reacts violently with molten alkalis to produce germanate ions ([GeO3]2-) .

Common Reagents and Conditions: Common reagents used in the reactions of germanium-72 include sulfuric acid, hydrogen, and alkalis. The conditions for these reactions typically involve elevated temperatures and specific concentrations of reagents .

Major Products Formed: The major products formed from the reactions of germanium-72 include germanium dioxide (GeO2) and germanate ions ([GeO3]2-). These products are formed through oxidation and reactions with alkalis, respectively .

Scientific Research Applications

Germanium-72 has a wide range of scientific research applications. It is used in the semiconductor industry for the production of transistors and other electronic devices. Its transparency in the mid-infrared range makes it suitable for the construction of infrared optics, including windows and lenses . Additionally, germanium-72 is used in the study of neutrinos through experiments on neutrinoless double beta decay . In the field of medicine, germanium compounds have been investigated for their potential anticancer, anti-inflammatory, and immunostimulating properties .

Mechanism of Action

The mechanism of action of germanium-72 depends on its concentration levels. At low concentrations, germanium-72 can block cellular proliferation, leading to the death of reproductive activity. At higher concentrations, it results in cytolytic cell death . The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve interactions with cellular components and biochemical pathways .

Comparison with Similar Compounds

Germanium-72 can be compared with other stable isotopes of germanium, such as germanium-70, germanium-73, germanium-74, and germanium-76. Each of these isotopes has unique properties and applications. For example, germanium-76 is used in experiments on the nature of neutrinos, while germanium-74 is the most abundant isotope and is commonly used in various industrial applications . The uniqueness of germanium-72 lies in its specific applications in infrared optics and its potential medical uses .

List of Similar Compounds:- Germanium-70

- Germanium-73

- Germanium-74

- Germanium-76

Properties

CAS No. |

13982-21-3 |

|---|---|

Molecular Formula |

Ge |

Molecular Weight |

71.9220758 g/mol |

IUPAC Name |

germanium-72 |

InChI |

InChI=1S/Ge/i1-1 |

InChI Key |

GNPVGFCGXDBREM-BJUDXGSMSA-N |

Isomeric SMILES |

[72Ge] |

Canonical SMILES |

[Ge] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.